4-[(1H-imidazol-1-yl)methyl]-N-(2-phenylethyl)piperidine-1-carboxamide
Description
4-[(1H-Imidazol-1-yl)methyl]-N-(2-phenylethyl)piperidine-1-carboxamide is a heterocyclic organic compound featuring a piperidine ring substituted with an imidazole-methyl group and a phenylethyl carboxamide moiety. Its molecular framework combines three pharmacologically relevant motifs:
- Piperidine: A six-membered amine ring often used to modulate lipophilicity and bioavailability in drug design.
- Imidazole: A five-membered aromatic heterocycle known for its role in coordinating metal ions and interacting with biological targets (e.g., enzymes, receptors).
- Phenylethyl group: A hydrophobic aromatic substituent that may enhance binding to hydrophobic pockets in proteins.
However, its specific biological activities remain under investigation.
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-(2-phenylethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c23-18(20-9-6-16-4-2-1-3-5-16)22-11-7-17(8-12-22)14-21-13-10-19-15-21/h1-5,10,13,15,17H,6-9,11-12,14H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKXGBNHAGHJGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole ring, followed by the introduction of the piperidine and phenylethyl groups. Common synthetic routes include:
Imidazole Formation: The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and formaldehyde under acidic conditions.
Piperidine Introduction: The piperidine ring is often introduced through nucleophilic substitution reactions involving appropriate precursors.
Phenylethyl Group Addition: The phenylethyl group can be added through reductive amination or other coupling reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or chromium(VI) compounds.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and leaving groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), chromium(VI) compounds.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles (e.g., amines, alcohols), leaving groups (e.g., halides, tosylates).
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, often with changes in functional groups.
Substitution Products: Substituted derivatives with different nucleophiles attached to the core structure.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used as a probe or inhibitor in biochemical studies, particularly in enzyme inhibition assays.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for various diseases.
Industry: It may be employed in the development of new materials, catalysts, or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique properties of 4-[(1H-imidazol-1-yl)methyl]-N-(2-phenylethyl)piperidine-1-carboxamide, we compare it to structurally analogous compounds, focusing on molecular features, biological activities, and research findings.
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycles :
- Imidazole-containing analogs (e.g., ) often exhibit kinase or enzyme-modulating activities, likely due to the imidazole’s ability to form hydrogen bonds or coordinate metal ions.
- Piperidine-carboxamide derivatives (e.g., ) frequently target hydrophobic binding pockets in proteins, enhancing selectivity.
Substituent Effects :
- Phenylethyl vs. Thiophene : The phenylethyl group in the target compound may confer greater metabolic stability compared to the thiophene in , which is prone to oxidation.
- Methoxy-Methylphenyl : The addition of electron-donating groups (e.g., methoxy in ) enhances kinase affinity, suggesting that similar modifications to the target compound could improve potency.
Biological Activity Trends: Imidazole-pyrimidine hybrids (e.g., ) show broader activity spectra (immunosuppressive, antimicrobial) compared to benzimidazole derivatives (e.g., ), which are more niche in application. Piperidine-carboxamides with extended alkyl chains (e.g., ) exhibit improved membrane permeability, a critical factor for antimicrobial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
